6-propoxypyridin-2-ylamine, AldrichCPR
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Overview
Description
6-propoxypyridin-2-ylamine, AldrichCPR is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a propoxy group at the sixth position and an amine group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-propoxypyridin-2-ylamine, AldrichCPR typically involves the alkylation of 2-aminopyridine with propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-propoxypyridin-2-ylamine, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-propoxypyridin-2-ylamine, AldrichCPR involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 6-propoxypyridin-2-ylamine, AldrichCPR.
6-Methoxypyridin-2-ylamine: Similar structure with a methoxy group instead of a propoxy group.
6-Ethoxypyridin-2-ylamine: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness: this compound is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
924862-35-1 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19g/mol |
IUPAC Name |
6-propoxypyridin-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) |
InChI Key |
ZYCJWHDLJBDOPP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=N1)N |
Canonical SMILES |
CCCOC1=CC=CC(=N1)N |
Origin of Product |
United States |
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